

Initial Exploratory Studies of TT-OAD2 Free Base: A Technical Overview

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Compound of Interest		
Compound Name:	TT-OAD2 free base	
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Abstract

TT-OAD2 is a non-peptide, small-molecule agonist of the glucagon-like peptide-1 (GLP-1) receptor, investigated for its therapeutic potential in type 2 diabetes.[1][2] Initial preclinical exploratory studies revealed its function as a biased agonist, potent in stimulating insulin secretion. This document provides a comprehensive technical guide to the foundational data and methodologies from these early studies, including quantitative summaries of its in vitro activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. Although development was discontinued at the preclinical stage, the data from these initial investigations offer valuable insights into small-molecule GLP-1 receptor agonism.[3]

Introduction

Glucagon-like peptide-1 (GLP-1) receptor agonists are a cornerstone in the management of type 2 diabetes and obesity, demonstrating significant efficacy in glycemic control and weight reduction.[4][5] The development of orally bioavailable, non-peptide agonists represents a major therapeutic advancement. TT-OAD2 emerged as a promising candidate in this class, stimulating research into its mechanism of action and physiological effects. This whitepaper synthesizes the initial, publicly available data from the exploratory preclinical studies of **TT-OAD2 free base**.



Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial in vitro and in vivo evaluations of **TT-OAD2** free base.

Table 1: In Vitro Activity of TT-OAD2

Parameter	Value	Cell Line	Description
EC50	5 nM	-	Potency as a GLP-1 receptor agonist.[1][2]
cAMP Signaling	Full Agonist	HEK293	Activated the cAMP/PKA pathway. [6]
β-arrestin Recruitment	No Recruitment	HEK293	Demonstrated signaling bias by not recruiting β-arrestin 1.
Calcium (Ca2+) Mobilization	Minimal Activation	HEK293	Showed minimal Ca2+ activation, even at high doses.[6]
ERK1/2 Activation	Minimal Activation	HEK293	Showed minimal ERK1/2 activation at high doses.[6]

Table 2: In Vivo Activity of TT-OAD2

Study Type	Animal Model	Dosage	Outcome
Acute Intravenous Glucose Tolerance Test (IVGTT)	Male human GLP-1 receptor knock-in (KI) and knockout (KO) mice	3 mg/kg (intravenous)	Induced plasma insulin in an acute IVGTT in humanized GLP-1R KI mice.[1][2]



Experimental Protocols In Vitro Cellular Assays

Objective: To characterize the pharmacological activity of TT-OAD2 on the human GLP-1 receptor in a controlled cellular environment.

Cell Line: Human Embryonic Kidney 293A (HEK293A) cells stably expressing the human GLP-1 receptor.

Methodology:

- Cell Culture: HEK293A cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 μg/mL) at 37°C in a humidified atmosphere of 5% CO2.
- cAMP Assay:
 - Cells were seeded in 96-well plates and grown to confluence.
 - The growth medium was replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - \circ Cells were treated with increasing concentrations of TT-OAD2 (typically ranging from 1 pM to 10 μ M) for 30 minutes.
 - Intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit).
- β-arrestin Recruitment Assay:
 - \circ A commercially available β-arrestin recruitment assay system (e.g., PathHunter® β-arrestin assay) was utilized.
 - \circ Cells co-expressing the GLP-1 receptor and a β -arrestin fusion protein were treated with TT-OAD2.



- Recruitment was quantified by measuring the activity of a reporter enzyme (e.g., β-galactosidase).
- Calcium Mobilization Assay:
 - Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - Baseline fluorescence was measured before the addition of TT-OAD2.
 - Changes in intracellular calcium concentration were monitored in real-time using a fluorescence plate reader.
- ERK1/2 Phosphorylation Assay:
 - Cells were serum-starved overnight before stimulation with TT-OAD2 for various time points (e.g., 5, 15, 30 minutes).
 - Cell lysates were prepared, and protein concentrations were determined.
 - Phosphorylated ERK1/2 levels were assessed by Western blotting using specific antibodies.

In Vivo Animal Studies

Objective: To evaluate the glucose-lowering and insulinotropic effects of TT-OAD2 in a relevant animal model.

Animal Model: Male mice with a humanized GLP-1 receptor (hGLP-1R knock-in) and corresponding knockout controls.

Methodology:

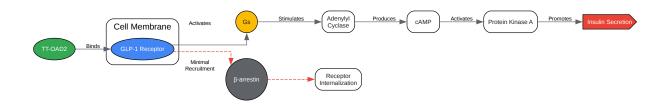
- Animal Acclimatization: Mice were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to standard chow and water.
- Intravenous Glucose Tolerance Test (IVGTT):
 - Mice were fasted for 6 hours prior to the experiment.



- TT-OAD2 (3 mg/kg) or vehicle was administered via intravenous injection.
- A glucose bolus (1 g/kg) was administered intravenously 5 minutes after the drug administration.
- Blood samples were collected from the tail vein at specified time points (e.g., 0, 2, 5, 15, 30, 60 minutes) post-glucose injection.
- Plasma insulin levels were measured using an ELISA kit.
- o Blood glucose levels were monitored using a glucometer.

Visualizations Signaling Pathways

The following diagram illustrates the biased agonism of TT-OAD2 at the GLP-1 receptor, primarily activating the Gs-cAMP pathway while having minimal engagement with the β -arrestin pathway.



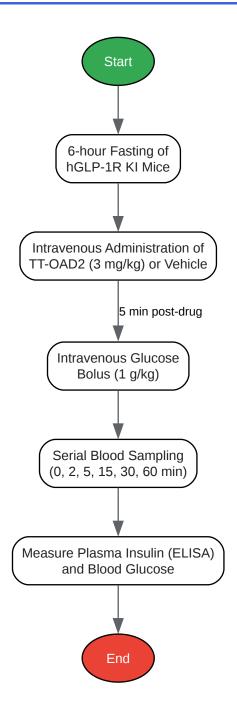
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TT-OAD2 Biased Signaling at the GLP-1 Receptor.

Experimental Workflow

The diagram below outlines the workflow for the in vivo Intravenous Glucose Tolerance Test (IVGTT) used to assess the efficacy of TT-OAD2.





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In Vivo Intravenous Glucose Tolerance Test (IVGTT) Workflow.

Conclusion

The initial exploratory studies of **TT-OAD2 free base** characterized it as a potent, orally available, non-peptide GLP-1 receptor agonist with a biased signaling profile. The preclinical data demonstrated its ability to stimulate insulin secretion in a glucose-dependent manner, primarily through the cAMP pathway. While the clinical development of TT-OAD2 was not



pursued, the foundational research provided valuable insights into the structure-activity relationships of small-molecule GLP-1 receptor agonists and contributed to the broader understanding of biased agonism in this important class of therapeutics. The methodologies and findings presented here serve as a technical resource for researchers in the field of metabolic drug discovery.

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